5-tert-butyl-2-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide
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Overview
Description
5-tert-butyl-2-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.
Introduction of the tert-Butyl and Isopropyl Groups: The tert-butyl and isopropyl groups are introduced through Friedel-Crafts alkylation reactions using tert-butyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyridinyl Ethyl Group: The final step involves the nucleophilic substitution reaction where the benzenesulfonyl chloride reacts with 2-(pyridin-4-yl)ethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
5-tert-butyl-2-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: As a sulfonamide, it may exhibit antibacterial properties and could be investigated for potential use as an antibiotic.
Chemical Biology: The compound can be used as a probe to study sulfonamide-binding proteins and their biological functions.
Material Science: It may be utilized in the synthesis of novel materials with specific properties, such as polymers or catalysts.
Pharmaceutical Industry: The compound can serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its activity. This inhibition can disrupt the synthesis of folic acid in bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.
Uniqueness
5-tert-butyl-2-(propan-2-yl)-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide is unique due to its complex structure, which includes a tert-butyl group, an isopropyl group, and a pyridinyl ethyl group. This structural complexity may confer unique biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H28N2O2S |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
5-tert-butyl-2-propan-2-yl-N-(2-pyridin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H28N2O2S/c1-15(2)18-7-6-17(20(3,4)5)14-19(18)25(23,24)22-13-10-16-8-11-21-12-9-16/h6-9,11-12,14-15,22H,10,13H2,1-5H3 |
InChI Key |
USKDCTLNJLRBTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NCCC2=CC=NC=C2 |
Origin of Product |
United States |
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